molecular formula C13H9FN2OS2 B3007501 5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 851116-66-0

5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B3007501
CAS No.: 851116-66-0
M. Wt: 292.35
InChI Key: IQNPKWBXLSBGIA-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a high-purity chemical reagent offering significant value in medicinal chemistry and drug discovery research. Thieno[2,3-d]pyrimidin-4-one derivatives are recognized as promising scaffolds in anticancer research due to their substantial cytotoxic effects against various human tumor cells and their role as kinase inhibitors . This core structure is also a versatile precursor for developing novel antimicrobial agents. Recent studies highlight that hybrid molecules incorporating the thienopyrimidine ring can exhibit potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives identified as potential inhibitors of bacterial tRNA (Guanine 37 -N 1 )-methyltransferase (TrmD), a novel target for antibacterial drugs . Furthermore, closely related analogs have been designed as classical and non-classical antifolates, demonstrating potent dual inhibitory activity against key enzymes Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR), which are critical targets in cancer and protozoal infection chemotherapy . Researchers can utilize this compound as a key intermediate to explore these mechanisms and develop new therapeutic candidates. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS2/c1-6-9(7-2-4-8(14)5-3-7)10-11(17)15-13(18)16-12(10)19-6/h2-5H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNPKWBXLSBGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)NC(=S)NC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno Ring: The thieno ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction involving a suitable amine and a carbonyl compound.

    Functional Group Modifications:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the thieno ring.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Patent and Therapeutic Landscape

  • TRPA1 Inhibition: Derivatives of thieno[2,3-d]pyrimidin-4-one are patented as TRPA1 inhibitors for treating inflammatory pain, highlighting the scaffold’s versatility .
  • Antimicrobial Patents : ’s compounds are candidates for agricultural fungicides, emphasizing the role of fluorine and sulfanyl groups in bioactivity .

Biological Activity

5-(4-Fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activity. This compound belongs to the thienopyrimidine class, which is known for various pharmacological properties including antiviral and anticancer activities.

  • Molecular Formula : C13H9FN2OS2
  • Molecular Weight : 292.4 g/mol
  • CAS Number : 851116-66-0

Antiviral Activity

Recent studies have highlighted the antiviral potential of thienopyrimidine derivatives, including this compound. It has shown promising results against various viral targets:

  • Inhibition of Viral Replication : Compounds in this class have been reported to inhibit the replication of viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). The mechanism often involves the inhibition of viral polymerases and integrases, crucial for viral replication.
    • For instance, related compounds have demonstrated IC50 values ranging from 0.20 μM to 0.35 μM against HIV reverse transcriptase .
  • Mechanistic Studies : The compound's mechanism of action is believed to involve interference with viral RNA synthesis and possibly blocking entry into host cells.

Anticancer Activity

The anticancer properties of thienopyrimidines are also noteworthy:

  • Cytotoxicity : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The cytotoxicity is often measured using assays such as MTT or XTT.
    • For example, related derivatives have shown significant cytotoxicity with IC50 values as low as 1.18 μM against cancer cell lines like MCF7 (breast cancer) and HCT116 (colon cancer) .
  • Targeting Kinases : Some studies suggest that these compounds may act as inhibitors of specific kinases involved in cancer progression, such as Pim-1 kinase. The inhibition of such kinases can lead to reduced proliferation and increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidines is influenced by their structural features:

  • Substitution Patterns : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances biological activity by improving binding affinity to target enzymes.
  • Thieno and Pyrimidine Rings : The fused thieno and pyrimidine structures contribute to the overall stability and reactivity of the compounds.

Study Example 1: Antiviral Efficacy

A study published in MDPI examined several thienopyrimidine derivatives for their antiviral activity against HCV NS5B polymerase. The most effective compounds showed IC50 values significantly lower than traditional antiviral agents, indicating a promising alternative for HCV treatment .

Study Example 2: Anticancer Potential

Research on the cytotoxic effects of thienopyrimidine derivatives revealed that certain substitutions led to enhanced activity against various cancer cell lines. Compounds with a methyl group at position six exhibited particularly strong cytotoxic effects, suggesting a critical role for this modification in enhancing therapeutic efficacy .

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